molecular formula C5H5FN2O B578037 (5-Fluoropyrimidin-2-yl)methanol CAS No. 1227574-72-2

(5-Fluoropyrimidin-2-yl)methanol

Cat. No. B578037
CAS RN: 1227574-72-2
M. Wt: 128.106
InChI Key: TXZSJRMEHFCYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Fluoropyrimidin-2-yl)methanol” is a chemical compound with the molecular formula C5H5FN2O . It is used in research and has a molecular weight of 128.10 .


Molecular Structure Analysis

The molecular structure of “(5-Fluoropyrimidin-2-yl)methanol” consists of 5 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“(5-Fluoropyrimidin-2-yl)methanol” is a powder . It has a molecular weight of 128.10 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Drug Development

(5-Fluoropyrimidin-2-yl)methanol is utilized in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been incorporated into the development of P2X7 antagonists, which are promising for the treatment of mood disorders. This includes the synthesis of compounds with robust P2X7 receptor occupancy, demonstrating significant potential in preclinical trials for mood disorder treatments (Chrovian et al., 2018).

Chemical Reactions and Structural Studies

The compound's structure facilitates unique chemical reactions, such as the hydrogen-deuterium exchange in certain derivatives, which is a key process in the study of chemical reaction mechanisms and isotopic labeling (Kheifets et al., 2004). Additionally, (5-Fluoropyrimidin-2-yl)methanol derivatives have been analyzed for their structural properties using crystallography and density functional theory (DFT), providing insights into their molecular configurations and electronic properties (Huang et al., 2021).

Pharmacological Applications

Research also explores the pharmacological implications of derivatives synthesized from (5-Fluoropyrimidin-2-yl)methanol. For example, novel compounds have been evaluated as sodium channel blockers and anticonvulsant agents, showcasing the potential of these derivatives in developing treatments for conditions such as epilepsy (Malik & Khan, 2014).

Kinase Inhibition for Cancer Therapy

The compound has been instrumental in the synthesis of kinase inhibitors, targeting biologically active molecular cores in anticancer agents. This research contributes to the ongoing development of novel cancer therapies, underscoring the significance of (5-Fluoropyrimidin-2-yl)methanol in medicinal chemistry (Wada et al., 2012).

Safety And Hazards

“(5-Fluoropyrimidin-2-yl)methanol” is considered hazardous . It has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(5-fluoropyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZSJRMEHFCYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856620
Record name (5-Fluoropyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoropyrimidin-2-yl)methanol

CAS RN

1227574-72-2
Record name 5-Fluoro-2-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoropyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.